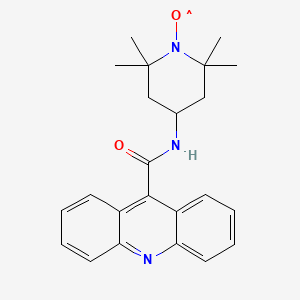
Tempo-9-AC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tempo-9-AC, also known as 4-((9-acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl, is a fluorogenic spin trap compound. It is a stable nitroxide radical that has been widely used in various scientific research fields due to its unique properties. This compound is known for its ability to detect reactive oxygen species, making it valuable in studies related to oxidative stress and related biological processes .
準備方法
The synthesis of Tempo-9-AC involves multiple steps and specific reaction conditions. One common method includes the reaction of 9-acridinecarboxylic acid with 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and purification techniques to ensure high yield and purity.
化学反応の分析
Tempo-9-AC undergoes various chemical reactions, primarily involving its nitroxide radical. Some of the key reactions include:
Oxidation: this compound can be oxidized to its corresponding oxoammonium cation, which is a powerful oxidizing agent.
Reduction: The nitroxide radical in this compound can be reduced to its hydroxylamine form.
Substitution: this compound can undergo substitution reactions where the acridine moiety is modified.
科学的研究の応用
Tempo-9-AC has a wide range of applications in scientific research:
Chemistry: In organic synthesis, this compound is used as a catalyst for oxidation reactions.
Biology: this compound is employed in the detection of reactive oxygen species (ROS) in biological systems.
Medicine: Research involving this compound includes its use in studying diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: this compound is used in the development of new materials and sensors.
作用機序
The mechanism of action of Tempo-9-AC involves its interaction with reactive oxygen species. The nitroxide radical in this compound reacts with ROS, leading to the formation of a stable adduct. This reaction can be monitored through changes in fluorescence, allowing for the detection and quantification of ROS in various systems . The molecular targets of this compound include hydroxyl radicals, superoxide anions, and other reactive species that contribute to oxidative stress .
類似化合物との比較
Tempo-9-AC is unique due to its fluorogenic properties and stable nitroxide radical. Similar compounds include:
Proxyl fluorescamine: Another fluorogenic spin trap used for detecting ROS.
9-anthracene carboxylic acid: Used in the construction of coordination complexes and photochromic materials.
2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO): A widely used nitroxide radical in organic synthesis and catalysis.
This compound stands out due to its dual functionality as both a spin trap and a fluorogenic probe, making it a versatile tool in scientific research.
特性
分子式 |
C23H26N3O2 |
|---|---|
分子量 |
376.5 g/mol |
InChI |
InChI=1S/C23H26N3O2/c1-22(2)13-15(14-23(3,4)26(22)28)24-21(27)20-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)20/h5-12,15H,13-14H2,1-4H3,(H,24,27) |
InChIキー |
AKJOEMIPXKHVDT-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)
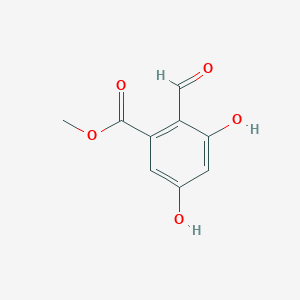
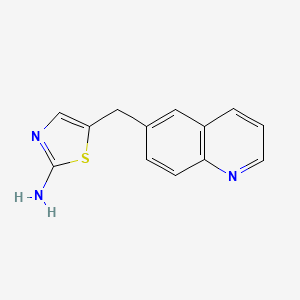
![3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)

![3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280825.png)
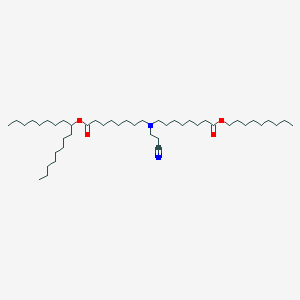
![Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15280849.png)
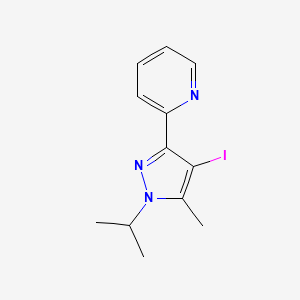
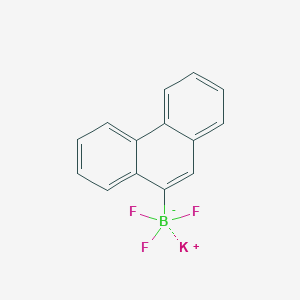
![N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide](/img/structure/B15280866.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280881.png)
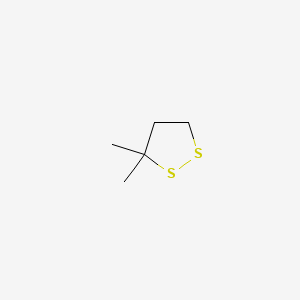
![(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15280893.png)
